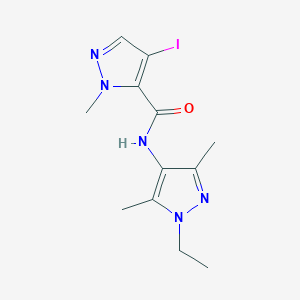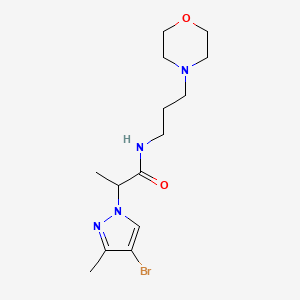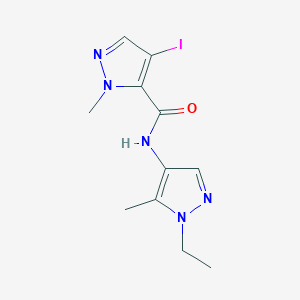
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring This particular compound features multiple substituents on the pyrazole ring, including an ethyl group, methyl groups, an iodo group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to increase the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as iodide ions (I⁻) or amines.
Addition: Electrophilic addition reactions may involve electrophiles like bromine (Br₂) or hydrogen halides (HX).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or other heterocyclic compounds.
Addition: Formation of halogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, it can be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its iodine atom makes it suitable for radiolabeling and imaging studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its pyrazole core is found in various pharmaceuticals, and its derivatives may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic outcome.
Comparación Con Compuestos Similares
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: This compound lacks the carboxamide and iodo groups, making it less reactive in certain chemical reactions.
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-iodobenzamide: This compound has a benzamide group instead of a pyrazole ring, leading to different chemical properties and biological activities.
Uniqueness: N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of multiple substituents on the pyrazole ring, which provides it with distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4-iodo-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN5O/c1-5-18-8(3)10(7(2)16-18)15-12(19)11-9(13)6-14-17(11)4/h6H,5H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAFNKOJMDFFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(C=NN2C)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-7-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4376286.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4376304.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B4376316.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4376321.png)
![5-cyclopropyl-N-(3,5-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4376327.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(diisopropylamino)-1-methylethyl]acetamide](/img/structure/B4376332.png)
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE](/img/structure/B4376335.png)
![5-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-carboxamide](/img/structure/B4376339.png)

![1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4376347.png)
![2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE](/img/structure/B4376351.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4376356.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4376361.png)

